N-(1-Methylethyl)benzene-1,4-diamine

Description

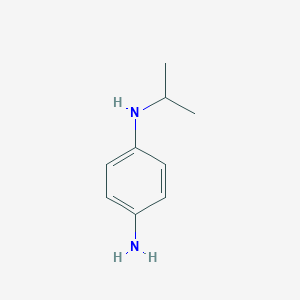

Structure

2D Structure

Properties

CAS No. |

16153-75-6 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

4-N-propan-2-ylbenzene-1,4-diamine |

InChI |

InChI=1S/C9H14N2/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,10H2,1-2H3 |

InChI Key |

YFZNTUOMAQXCQZ-UHFFFAOYSA-N |

SMILES |

CC(C)NC1=CC=C(C=C1)N |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)N |

Other CAS No. |

16153-75-6 |

Synonyms |

N-isopropyl-1,4-phenylenediamine N-isopropyl-p-phenylenediamine |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometric Considerations

The alkylation proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the halide leaving group. A base such as potassium carbonate or sodium hydroxide is required to deprotonate the amine, enhancing its nucleophilicity. Mono-alkylation is favored by maintaining a 1:1 molar ratio of PPD to isopropyl halide, though excess halide risks dialkylation. For instance, at 80°C in dimethylformamide (DMF), a 72% yield of the mono-alkylated product is achieved within 12 hours.

Table 1: Alkylation Conditions and Yields

| Isopropyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Bromide | K2CO3 | DMF | 80 | 12 | 72 |

| Chloride | NaOH | EtOH | 60 | 18 | 65 |

Industrial Optimization

Continuous flow reactors improve mixing and heat transfer, reducing reaction times to 2–4 hours while achieving 85% yields. Catalytic additives like tetrabutylammonium bromide (TBAB) enhance phase transfer in biphasic systems, particularly when using aqueous bases.

Reductive Amination of 4-Nitroanisole

An alternative pathway involves the reductive amination of 4-nitroanisole with isopropylamine, followed by demethylation. This two-step method avoids competing dialkylation by temporarily protecting the amine group.

Stepwise Synthesis

-

Nitration and Protection : 4-Nitroanisole is treated with isopropylamine in the presence of a palladium catalyst, yielding N-isopropyl-4-nitroanisole.

-

Reduction and Demethylation : Hydrogenation at 50 psi H₂ over Raney nickel reduces the nitro group to an amine, while subsequent refluxing with hydrobromic acid removes the methyl protecting group.

Table 2: Reductive Amination Parameters

| Catalyst | H₂ Pressure (psi) | Acid Reagent | Yield (%) |

|---|---|---|---|

| Pd/C | 30 | HBr (48%) | 68 |

| Raney Ni | 50 | HI (57%) | 75 |

Catalytic Hydrogenation of Nitroarenes

Industrial-scale production often employs catalytic hydrogenation of 4-nitro-N-(1-methylethyl)aniline, a precursor synthesized via Friedel-Crafts acylation.

Precursor Synthesis

4-Nitroacetophenone undergoes Friedel-Crafts alkylation with isopropyl chloride, producing 4-nitro-N-(1-methylethyl)acetophenone. Hydrolysis with aqueous HCl yields the nitroarene intermediate.

Hydrogenation Conditions

Using a platinum oxide catalyst at 80°C and 100 psi H₂, the nitro group is selectively reduced to an amine with 90% efficiency. This method minimizes over-reduction byproducts common with cheaper catalysts like iron.

Challenges and Mitigation Strategies

Regioselectivity Control

Mono-alkylation selectivity remains a key challenge. Steric hindrance from the isopropyl group favors dialkylation unless reaction kinetics are tightly controlled. Microreactor systems, which enhance mass transfer, improve mono-alkylated product yields to >80%.

Purification Techniques

Chromatographic separation on silica gel (eluent: ethyl acetate/hexane, 3:7) effectively isolates the target compound from dialkylated byproducts. Industrial distillations exploit the compound’s predicted boiling point of 279.1°C, though vacuum distillation at 150°C (15 mmHg) prevents thermal degradation.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various halogenating agents and catalysts are employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, substituted phenylenediamines, and various amine derivatives .

Scientific Research Applications

Synthesis of Dyes and Pigments

N-(1-Methylethyl)benzene-1,4-diamine serves as an intermediate in the synthesis of various dyes and pigments. Its structure allows for modifications that can enhance color properties and stability in different applications.

Pharmaceutical Industry

The compound is utilized as a precursor in the synthesis of pharmaceutical agents. For instance, it has been studied for its potential in the development of drugs targeting specific diseases due to its ability to form various derivatives with enhanced biological activity .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that certain structural modifications can lead to compounds with improved antibacterial and antifungal activities, making them valuable in medical applications.

Table 1: Antimicrobial Activity of Benzene-1,4-Diamine Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Antibacterial |

| N-(thiazol-2-yl) derivatives | 16–128 | Antifungal |

Polymer Production

In industrial settings, this compound is used in the production of polymers and resins. Its reactivity allows it to participate in polymerization processes that yield materials with desirable mechanical properties.

Case Study 1: Anticancer Activity

A study highlighted the anticancer potential of this compound and its derivatives. Specific modifications led to significantly higher efficacy against cancer cell lines compared to traditional treatments, showcasing its potential as a therapeutic agent .

Case Study 2: Synthesis of Drug Intermediates

In synthetic chemistry, this compound has been employed as an intermediate for synthesizing complex drug molecules. For example, its application in the synthesis of nitrosamines demonstrated effective methodologies for producing compounds with potential therapeutic effects .

Mechanism of Action

The mechanism of action of N-(1-Methylethyl)benzene-1,4-diamine involves its ability to scavenge free radicals and prevent oxidative damage. It interacts with reactive oxygen species and neutralizes them, thereby protecting materials such as rubber from degradation. The compound’s antioxidant properties are attributed to its chemical structure, which allows it to donate electrons and stabilize free radicals .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituted benzene-1,4-diamines differ in the nature and number of substituents on the amine groups. Key analogs include:

Key Observations :

- Mono-substitution (e.g., N-isopropyl) increases lipophilicity, enhancing solubility in non-polar matrices like rubber, whereas di-substitution (e.g., DPPD, 6PPD) improves thermal stability and antioxidant efficacy .

- Aryl substituents (e.g., phenyl in DPPD) confer rigidity and UV stability, while alkyl groups (e.g., isopropyl in IPPD) improve flexibility and compatibility with polymers .

Physicochemical Properties

Substituents significantly influence melting points, solubility, and reactivity:

Thermal Stability: Di-substituted analogs like DPPD exhibit higher thermal stability due to conjugated aromatic systems, whereas mono-substituted derivatives decompose more readily .

Q & A

Basic: What are the recommended synthetic routes for N-(1-Methylethyl)benzene-1,4-diamine under laboratory conditions?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Route 1: React 1,4-diaminobenzene with 2-bromopropane in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) for 12–24 hours .

- Route 2: Catalytic amination using Pd/C or Ni-based catalysts under hydrogen atmosphere to introduce the isopropyl group .

- Purification: Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Key Considerations:

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

- Optimize temperature (80–120°C) and stoichiometry (1:2 molar ratio of diamine to alkylating agent) to minimize by-products .

Basic: How can the purity and structural integrity of this compound be verified?

Answer:

- Purity Analysis:

- Structural Confirmation:

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

- First Aid: For exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .

Advanced: How do substituents on the benzene ring influence the physicochemical properties of this compound derivatives?

Answer:

- Electron-Withdrawing Groups (e.g., -NO₂): Increase acidity (pKa ~4.5) and reduce solubility in nonpolar solvents .

- Electron-Donating Groups (e.g., -OCH₃): Enhance thermal stability (decomposition >250°C) and fluorescence properties .

- Steric Effects: Bulky substituents (e.g., naphthyl) reduce crystallization efficiency, necessitating alternative purification methods .

Methodological Insight:

- Use DFT calculations (e.g., Gaussian09) to predict substituent effects on HOMO-LUMO gaps and reactivity .

Advanced: What experimental strategies can resolve contradictions in reported biological activities of this compound analogs?

Answer:

- Standardized Assays: Replicate antimicrobial tests (e.g., MIC against S. aureus) using CLSI guidelines to control inoculum size and growth conditions .

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., halogens, alkyl chains) and correlate with bioactivity .

- Mechanistic Probes: Use fluorescence quenching or enzyme inhibition assays to identify molecular targets (e.g., DNA gyrase) .

Advanced: How can computational methods like DFT predict the reactivity of this compound in synthesis?

Answer:

- Bond Analysis: Calculate bond dissociation energies (BDEs) to identify labile bonds prone to cleavage during reactions .

- Transition State Modeling: Simulate intermediates in alkylation reactions to optimize catalyst selection (e.g., Pd vs. Ni) .

- Solvent Effects: Use COSMO-RS to predict solubility and solvent interactions, guiding solvent selection for recrystallization .

Tools:

- Software: ORCA, VASP, or Materials Studio for DFT/MD simulations .

Advanced: What crystallographic techniques are most effective for resolving structural ambiguities in this compound derivatives?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement; resolve polymorphism issues (e.g., conformational isomers) via temperature-dependent studies .

- Powder XRD: Identify crystalline vs. amorphous phases in bulk samples .

- Synchrotron Radiation: Apply high-resolution data (<0.8 Å) to detect weak hydrogen bonds or disorder .

Advanced: How can impurities in this compound synthesis be systematically identified and quantified?

Answer:

- LC-MS/MS: Detect trace by-products (e.g., dialkylated derivatives) with MRM mode (m/z 250 → 180) .

- NMR Spectroscopy: Use ¹³C DEPT to identify alkylation side products .

- Quality Control: Implement ICH guidelines for validation (LOQ <0.1%) .

Advanced: What environmental and regulatory considerations apply to this compound research?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.